2-Bromo-5-fluoropyrimidine
Overview
Description
2-Bromo-5-fluoropyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the synthesis of mGluR5 antagonist for the treatment of neuropathic pain .
Synthesis Analysis
The synthesis method comprises the following steps: dissolving 2-hydroxypyrimidine salt as a raw material through deionized water, and regulating the pH to 6 with saturated sodium bicarbonate solution, so as to prepare 2-hydroxypyrimidine; enabling bromine to react with 2-hydroxypyrimidine below 5 DEG C, and preparing 2-hydroxy-5-bromopyrimidine through methyl alcohol recrystallization; carrying out temperature control reaction on 2-hydroxy-5-bromopyrimidine, POCl3 and triethylamine for 8 hours; and cooling to room temperature, reacting with fluorine, carrying out suction filtration under adjustment of a sodium hydroxide solution, washing, drying and carrying out chromatography, so as to obtain white solid, wherein the yield can reach over 91% .Molecular Structure Analysis
The molecular weight of this compound is 176.97 and its formula is C4H2BrFN2 . The SMILES string is FC1=NC=C (Br)C=N1 .Chemical Reactions Analysis
This compound can be used in the synthesis of 5-fluoro-2-phenylpyridine via Suzuki coupling reaction with phenylboronic acid . It can also undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Physical And Chemical Properties Analysis
The boiling point of this compound is 80-83 °C/44 mmHg (lit.) and its melting point is 30-31 °C (lit.) . The density is 1.71 g/mL at 25 °C (lit.) .Scientific Research Applications
Metabolic Pathway and Toxicity Management
Fluoropyrimidines and Cardiotoxicity : Studies have highlighted concerns regarding fluoropyrimidine-induced cardiotoxicity (FIC), emphasizing the need for comprehensive characterizations and management strategies. Potential pathogenetic models include coronary vasospasm and toxic metabolites. The role of genetic factors, particularly dihydropyrimidine dehydrogenase (DPD) deficiency, in affecting the metabolism and efficacy of fluoropyrimidine treatment has been extensively investigated. This enzyme's activity is crucial for the catabolism and deactivation of fluoropyrimidines, with deficiencies leading to severe toxicities. Approaches like upfront genotyping of DPYD*2A have been proposed for dose individualization to enhance patient safety and treatment efficacy (Depetris et al., 2018).
Pharmacogenetics and Treatment Personalization
Individualizing Fluoropyrimidine Therapy : Pharmacogenetic testing, particularly for DPD deficiency, has been highlighted as a method to prevent severe fluoropyrimidine-related toxicity. Identifying patients at risk allows for dose adjustments and more personalized treatment strategies. Studies emphasize the importance of testing for DPD poor metabolizer variants, with genotyping of DPYD*2A being a critical step before starting fluoropyrimidine-based regimens (Deenen et al., 2016).
Noninvasive Studies and Imaging Techniques
Imaging Technologies for Fluoropyrimidines : The physical properties of fluorinated drugs, such as 2-Bromo-5-fluoropyrimidine, make them suitable for studies using imaging technologies like positron emission tomography (PET) and nuclear magnetic resonance (NMR). These noninvasive studies offer unique insights into the fate of fluoropyrimidines at their target sites, potentially improving the understanding of their mechanism of action and optimizing chemotherapy (Wolf et al., 2003).
Gene Expression and Resistance Biomarkers
Identification of Target Genes and Biomarkers : Research utilizing DNA microarray technology has identified genes transcriptionally activated by fluoropyrimidine treatment, offering potential biomarkers for resistance and targets for future therapeutic interventions. Such advancements in molecular profiling could lead to more effective and targeted cancer therapies (Maxwell et al., 2003).
Mechanism of Action
Target of Action
2-Bromo-5-fluoropyrimidine is a derivative of pyrimidine, a 6-membered heterocycle with two nitrogen heteroatoms It’s known that pyrimidine derivatives often interact with various enzymes and receptors involved in cellular processes, including dna and rna synthesis .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. It can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Biochemical Pathways
As a pyrimidine derivative, it’s likely to be involved in the synthesis and metabolism of nucleic acids .
Pharmacokinetics
The physicochemical properties such as boiling point (80-83 °c/44 mmhg) and melting point (30-31 °c) suggest that it might have good bioavailability .
Result of Action
As a pyrimidine derivative, it’s likely to affect the synthesis and function of nucleic acids, potentially leading to changes in gene expression and cellular function .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
2-Bromo-5-fluoropyrimidine can be used in the synthesis of various compounds via Suzuki coupling reaction with phenylboronic acid . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These properties make it a valuable reagent for future research and development in the field of life sciences .
properties
IUPAC Name |
2-bromo-5-fluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSMRNCOBLTNBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649955 | |
Record name | 2-Bromo-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
947533-45-1 | |
Record name | 2-Bromo-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-fluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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